N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide
CAS No.:
Cat. No.: VC14808531
Molecular Formula: C21H27N3O5S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O5S |
|---|---|
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide |
| Standard InChI | InChI=1S/C21H27N3O5S/c1-15(2)12-23(16-10-11-30(27,28)14-16)21(26)13-24-20(25)9-8-18(22-24)17-6-4-5-7-19(17)29-3/h4-9,15-16H,10-14H2,1-3H3 |
| Standard InChI Key | DXPIBZRNIUARGY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide is a complex organic compound that has garnered attention in various fields of research, particularly in pharmaceutical chemistry and organic synthesis. This compound features a unique combination of structural elements, including a tetrahydrothiophene ring, a pyridazinone moiety, and an acetamide group, which contribute to its potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide typically involves multiple steps, including the formation of the pyridazinone ring, the introduction of the tetrahydrothiophene moiety, and the final acetamide coupling. Common reagents include amines, aldehydes, and carboxylic acid derivatives.
Synthesis Steps
-
Formation of Pyridazinone Ring: This involves the condensation of appropriate precursors, such as hydrazine derivatives with diketones or ketoacids.
-
Introduction of Tetrahydrothiophene Moiety: This step may involve nucleophilic substitution reactions using tetrahydrothiophene derivatives.
-
Acetamide Coupling: The final step involves the reaction of the pyridazinone and tetrahydrothiophene intermediates with an appropriate amine and carboxylic acid derivative.
Biological Activities and Potential Applications
While specific biological activities of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide have not been extensively documented, compounds with similar structural features have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Compounds with pyridazinone rings have been explored for their antimicrobial properties.
-
Anti-inflammatory Activity: The presence of acetamide and pyridazinone groups could suggest potential anti-inflammatory effects.
-
Cancer Research: Some related compounds have been studied for their anticancer properties due to their ability to interact with biological targets.
Biological Activity Table
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against certain bacteria and fungi |
| Anti-inflammatory | Possible inhibition of inflammatory pathways |
| Anticancer | Potential interaction with cancer-related biological targets |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume